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molecular formula C7H8N2O2S B8482843 7-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione

7-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8482843
M. Wt: 184.22 g/mol
InChI Key: UITKTMAKCLVHMR-UHFFFAOYSA-N
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Patent
US09242993B2

Procedure details

To a suspension of 2-(ethylthio)-7-methylthieno[3,4-d]pyrimidin-4(3H,5H,7H)-one (3.96 g, 17.3 mmol) in water (20 mL) was added 2.0 mL of conc. HCl and 4.0 mL of AcOH. The mixture was heated to reflux overnight then cooled and the precipitated solid collected by filtration, washed with water and methanol, evaporated and dried to obtain 7-methylthieno[3,4-d]pyrimidine-2,4(1H,3H,5H,7H)-dione as a white solid (2.52 g, 80%). Without further purification, the crude product was used directly in the next step.
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(S[C:4]1[NH:5][C:6](=[O:14])[C:7]2[CH2:12][S:11][CH:10]([CH3:13])[C:8]=2[N:9]=1)C.Cl.CC(O)=[O:18]>O>[CH3:13][CH:10]1[C:8]2[NH:9][C:4](=[O:18])[NH:5][C:6](=[O:14])[C:7]=2[CH2:12][S:11]1

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
C(C)SC=1NC(C2=C(N1)C(SC2)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1SCC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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